molecular formula C16H15I2NO3 B13352647 (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal

Cat. No.: B13352647
M. Wt: 523.10 g/mol
InChI Key: UFBMOOPFADPDSD-NSHDSACASA-N
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Description

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of iodine atoms and a methoxyphenoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the iodination and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal exerts its effects involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its biological activity, potentially disrupting microtubule assembly and inducing apoptosis in tumor cells. The compound’s methoxyphenoxy group may also contribute to its ability to interact with cellular proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H15I2NO3

Molecular Weight

523.10 g/mol

IUPAC Name

(2S)-2-amino-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanal

InChI

InChI=1S/C16H15I2NO3/c1-21-12-2-4-13(5-3-12)22-16-14(17)7-10(8-15(16)18)6-11(19)9-20/h2-5,7-9,11H,6,19H2,1H3/t11-/m0/s1

InChI Key

UFBMOOPFADPDSD-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C[C@@H](C=O)N)I

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)CC(C=O)N)I

Origin of Product

United States

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